Cas no 1806997-36-3 (4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile)
4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C9H4BrF2N3/c10-6-3-5(1-2-13)15-7(4-14)8(6)9(11)12/h3,9H,1H2
- InChI Key: LCCVLHRXIRQXGS-UHFFFAOYSA-N
- SMILES: BrC1=CC(CC#N)=NC(C#N)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 316
- XLogP3: 1.9
- Topological Polar Surface Area: 60.5
4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061039-250mg |
4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile |
1806997-36-3 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
| Alichem | A029061039-500mg |
4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile |
1806997-36-3 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
| Alichem | A029061039-1g |
4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile |
1806997-36-3 | 97% | 1g |
$3,009.80 | 2022-03-31 |
4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile
Exploring the Versatility of 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806997-36-3) in Modern Chemistry
In the realm of organic chemistry, 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806997-36-3) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This heterocyclic compound, characterized by its pyridine core, bromine substitution, and cyano and difluoromethyl functional groups, offers a versatile platform for synthetic modifications and applications in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile combines multiple reactive sites, making it a valuable intermediate in cross-coupling reactions, nucleophilic substitutions, and other catalytic transformations. Researchers are particularly intrigued by its potential in drug discovery, where its electron-withdrawing groups can enhance binding affinity and metabolic stability. Recent studies highlight its role in designing kinase inhibitors and antiviral agents, aligning with the growing demand for novel therapeutics.
Beyond pharmaceuticals, this compound has garnered attention in agrochemical research. Its pyridine-based scaffold is a common motif in pesticide development, offering solutions for crop protection against resistant pests. The difluoromethyl group is especially noteworthy, as it can mimic metabolic intermediates, improving the efficacy of herbicides and fungicides. This aligns with the global push for sustainable agriculture and reduced environmental impact.
From a materials science perspective, 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile contributes to the development of advanced polymers and electronic materials. Its ability to participate in click chemistry and polymerization reactions makes it a candidate for creating high-performance coatings and conductive films. These applications are critical in industries ranging from renewable energy to flexible electronics, addressing modern challenges like energy efficiency and miniaturization.
The synthesis of 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile often involves multistep organic reactions, including halogenation, cyanation, and fluorination. Optimizing these processes for scalability and cost-efficiency remains a focus for industrial chemists. Innovations in green chemistry, such as using catalytic methods or biocatalysts, are being explored to reduce waste and improve yields, reflecting the industry's shift toward sustainability.
As the scientific community continues to explore the potential of 4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile, its role in addressing global health and environmental challenges becomes increasingly evident. Whether in precision medicine, smart agriculture, or next-generation materials, this compound exemplifies how molecular innovation can drive progress across diverse fields. Its study also underscores the importance of interdisciplinary collaboration in unlocking new possibilities for chemical research.
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